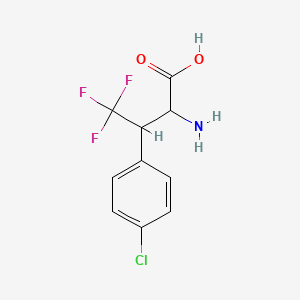

2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid

Description

Properties

Molecular Formula |

C10H9ClF3NO2 |

|---|---|

Molecular Weight |

267.63 g/mol |

IUPAC Name |

2-amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid |

InChI |

InChI=1S/C10H9ClF3NO2/c11-6-3-1-5(2-4-6)7(10(12,13)14)8(15)9(16)17/h1-4,7-8H,15H2,(H,16,17) |

InChI Key |

VMSKLGQKRAXYQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)N)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Overview

The most prominent and practical approach for synthesizing enantiomerically pure 2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid is via asymmetric alkylation of a chiral nucleophilic glycine equivalent. This is achieved by forming a Ni(II) complex with a Schiff base derived from glycine and a chiral tridentate ligand, which serves as a stereocontrolling element during the alkylation step.

Reaction Scheme

- The glycine Schiff base Ni(II) complex is reacted with an alkyl halide containing the trifluoromethyl group and the 4-chlorophenyl substituent.

- Alkylation occurs at ambient temperature, yielding the desired amino acid derivative with high enantiomeric excess (up to 97.8% ee reported).

- The reaction proceeds without the need for chromatographic purification, relying instead on recrystallization for product isolation.

Key Features

- The chiral ligand used is often a proline-derived tridentate ligand, such as (S)- or (R)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide, which is highly effective and recyclable.

- The method is scalable, demonstrated on >10 g to over 300 g scales without loss of stereochemical integrity.

- The process is environmentally friendly and operationally convenient.

Supporting Data Summary

| Parameter | Description |

|---|---|

| Chiral Ligand | Proline-derived tridentate ligand (e.g., Soloshonok ligand) |

| Alkylating Agent | CF3-containing alkyl iodide (e.g., CF3-CH2-I) |

| Reaction Temperature | Ambient (~25 °C) |

| Enantiomeric Excess (ee) | Up to 97.8% |

| Purification | Single recrystallization step |

| Scale | From 10 g to >300 g |

| Yield | High, typically >80% |

Dynamic Kinetic Resolution and Deracemization Techniques

Dynamic kinetic resolution (DKR) is employed to convert racemic mixtures of trifluoromethylated amino acids into single enantiomers. This method leverages the reversible formation of Ni(II) complexes and the stereoselective alkylation or addition reactions to enrich the desired enantiomer.

- DKR allows for operationally convenient preparation on scales around 20 g.

- It is often used in conjunction with the Ni(II) Schiff base complex methodology to enhance stereochemical purity and yield.

Alternative Synthetic Routes

Other methods reported include:

- Michael addition reactions of chiral glycine Schiff base Ni(II) complexes with electrophilic alkenes to introduce the trifluoromethylated side chain.

- Aldol addition-cyclization cascades on chiral Ni(II) complexes to access cyclic derivatives and related amino acid analogues.

- Secondary alkyl halide alkylations and dialkylations for structural diversification.

These alternative routes complement the main alkylation strategy, offering versatility in the synthesis of related trifluoromethylated amino acids.

Practical Considerations and Ligand Synthesis

The chiral tridentate ligands used in these syntheses are themselves prepared via scalable methods starting from commercially available D-proline. For example:

- D-proline reacts with 3,4-dichlorobenzyl chloride in the presence of KOH in isopropanol at 40 °C to give the intermediate (3,4-dichlorobenzyl)-D-proline in 88% yield.

- Subsequent reaction with 2-amino-5-chlorobenzophenone in chlorobenzene using PCl5 affords the chiral ligand.

- These ligands exhibit excellent stereo-controlling ability and can be recycled, enhancing the sustainability of the process.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Scale | Enantiomeric Purity | Purification | Notes |

|---|---|---|---|---|---|

| Asymmetric alkylation of Ni(II) glycine Schiff base complex | CF3-CH2-I, chiral proline-derived ligand, ambient temp | >10 g to 300+ g | ~97.8% ee | Recrystallization only | No chromatography, high stereocontrol |

| Dynamic kinetic resolution (DKR) | Racemic amino acid, Ni(II) complex, base | ~20 g | High | Standard workup | Converts racemate to single enantiomer |

| Michael addition | Ni(II) glycine Schiff base, electrophilic alkene | Laboratory scale | Variable | Chromatography or recrystallization | For structural analogues |

| Ligand synthesis | D-proline, 3,4-dichlorobenzyl chloride, PCl5 | Multigram | N/A | Crystallization | Ligand recyclable and scalable |

Research Findings and Advantages

- The nickel(II) Schiff base complex methodology offers an excellent balance of stereoselectivity, scalability, and operational simplicity.

- The use of chiral tridentate ligands derived from proline ensures high stereoinduction and ligand recyclability, reducing costs.

- The avoidance of chromatographic purification steps in large-scale synthesis enhances the environmental and economic profile of the process.

- These methods have been validated in multiple studies and are considered state-of-the-art for preparing trifluoromethylated amino acids with pharmaceutical relevance.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group and chlorophenyl moiety create electrophilic centers that participate in nucleophilic substitution reactions under basic conditions. Key examples include:

Table 1: Nucleophilic substitution reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | DMF, NaOH, RT | N-alkylated derivatives | 84–98% de | |

| Thiols | K₂CO₃, DMF | Thioether analogs | Not reported | |

| Hydroxide | Aqueous HCl | Free amino acid | 94% |

The stereochemical outcome in these reactions is influenced by chiral Ni(II) complexes, enabling dynamic kinetic resolution for enantioselective synthesis . For example, alkylation with trifluoroethyl iodide in DMF using NaOH as a base achieves 84% diastereomeric excess .

Alkylation and Arylation

The α-amino group undergoes alkylation via electrophilic reagents:

Key Reaction Pathway

Table 2: Alkylation parameters

| Alkylating Agent | Temperature | Catalyst | Outcome |

|---|---|---|---|

| Trifluoroethyl iodide | RT | Ni(II) complex | 98.4% yield |

| 3-Iodopropane | 50°C | Ligand 16 | 90% yield |

| Benzyl bromide | 78°C | Na₂CO₃ | Scalable to 500 g |

Arylations involving 4-chlorophenyl groups are less common due to steric hindrance but have been reported in cross-coupling reactions using palladium catalysts.

Acid-Base Reactivity

The carboxylic acid group participates in standard acid-base reactions:

-

Deprotonation : Forms carboxylate salts (e.g., potassium or sodium salts) in aqueous KOH/NaOH .

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters, though yields are lower (~60%) due to steric effects from the trifluoromethyl group.

Stability and Decomposition

The compound shows limited thermal stability above 150°C, with decomposition pathways including:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid may exhibit anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and interact with biological targets.

Case Study:

A study published in Molecules explored the synthesis of various amino acid derivatives and their biological activities, suggesting that modifications to the amino acid structure can lead to improved efficacy against cancer cells .

Neurological Applications

This compound has been investigated for its potential role as a neurotransmitter modulator. The structural similarity to neurotransmitters suggests that it could interact with receptors in the central nervous system.

Research Findings:

Investigations into amino acid analogs have shown that compounds similar to 2-amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid can influence neurotransmitter release and receptor activity, paving the way for new treatments for neurological disorders .

Building Block for Peptides

2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid serves as a valuable building block in the synthesis of peptides. Its unique side chain allows for the introduction of fluorinated residues into peptide sequences.

Synthesis Methodology:

A preparative method for large-scale synthesis has been developed, demonstrating operational convenience and cost-effectiveness. The method involves the use of chiral auxiliaries and has been successfully reproduced for quantities exceeding 300 grams .

| Parameter | Details |

|---|---|

| Yield | >99% enantiomeric excess |

| Optimal Solvent | DMF |

| Base Used | KOH in methanol |

Applications in Drug Design

The incorporation of this compound into peptide sequences can enhance the pharmacological properties of drugs. Its bioisosteric relationship with leucine allows it to mimic natural amino acids while providing distinct advantages in drug stability and activity.

Example Application:

In designing biologically active peptides, researchers have utilized this compound to create peptidomimetics that retain biological activity while improving metabolic stability .

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

Table 1: Substituent Variations in Analogous Compounds

*TFBA = Trifluorobutanoic Acid

Key Observations:

Chloropyridinyl substituents (e.g., in 3-(2-chloropyridin-3-yl)-4,4,4-TFBA) enable π-stacking and metal coordination, unlike chlorophenyl groups .

Amino Group Position: Moving the amino group from C2 (target compound) to C4 (as in (R)-4-amino-3-(4-fluorophenyl)butanoic acid) alters hydrogen-bonding capacity and steric interactions, impacting biological target selectivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Collision Cross Section (CCS) data from ion mobility spectrometry ().

Key Observations:

Research and Application Insights

Biological Activity

2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid, also known by its CAS number 53402028, is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry and drug design due to its structural properties and potential biological activities. This compound is primarily studied for its role as a bioisostere of leucine, which can influence peptide design and enhance the pharmacological profiles of therapeutic agents.

- Molecular Formula : C10H9ClF3NO2

- Molecular Weight : 233.19 g/mol

- CAS Number : 53402028

Biological Activity Overview

The biological activity of 2-amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid is primarily linked to its interactions with various biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects : The compound has been investigated for neuroprotective effects in vitro, indicating a possible role in treating neurodegenerative diseases.

- Modulation of Protein Interactions : As a leucine analog, it may influence protein synthesis and signaling pathways related to muscle growth and metabolism.

1. Synthesis and Characterization

A significant aspect of research on this compound involves its synthesis through asymmetric methods using chiral Ni(II) complexes. The synthesis allows for high yields and enantiomerically pure derivatives, which are crucial for studying biological activity. For instance, a study reported the successful large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid with yields exceeding 80% . This method enhances the availability of the compound for biological testing.

2. Biological Testing

Research has shown that the introduction of trifluoromethyl groups can enhance the metabolic stability and bioactivity of amino acids. For example:

- A study demonstrated that derivatives of 2-amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid exhibited improved binding affinities to specific receptors compared to their non-fluorinated counterparts .

- Another investigation highlighted its potential as an inhibitor in enzymatic reactions relevant to metabolic pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.